5-cyclopropyl-7-(difluoromethyl)-N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-[4-(AMINOSULFONYL)PHENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions usually involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and high temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-[4-(AMINOSULFONYL)PHENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown significant biological activity, including anti-inflammatory and anticancer properties.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, particularly cancer.
Mechanism of Action
The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets within the cell. It is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N-[4-(AMINOSULFONYL)PHENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: This compound shares a similar sulfonamide group but differs in its overall structure and biological activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant anticancer activity and are structurally related to pyrazolo[1,5-a]pyrimidines.
The uniqueness of N-[4-(AMINOSULFONYL)PHENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15F2N5O3S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H15F2N5O3S/c18-16(19)14-7-12(9-1-2-9)22-15-8-13(23-24(14)15)17(25)21-10-3-5-11(6-4-10)28(20,26)27/h3-9,16H,1-2H2,(H,21,25)(H2,20,26,27) |
InChI Key |
GXFHHCIRWGKPET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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